2,3,4-Trichloro-5-(methylsulfanyl)pyridine
CAS No.: 1879026-14-8
Cat. No.: VC11666344
Molecular Formula: C6H4Cl3NS
Molecular Weight: 228.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1879026-14-8 |
|---|---|
| Molecular Formula | C6H4Cl3NS |
| Molecular Weight | 228.5 g/mol |
| IUPAC Name | 2,3,4-trichloro-5-methylsulfanylpyridine |
| Standard InChI | InChI=1S/C6H4Cl3NS/c1-11-3-2-10-6(9)5(8)4(3)7/h2H,1H3 |
| Standard InChI Key | VDRLOIKGUIZZLM-UHFFFAOYSA-N |
| SMILES | CSC1=CN=C(C(=C1Cl)Cl)Cl |
| Canonical SMILES | CSC1=CN=C(C(=C1Cl)Cl)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2,3,4-trichloro-5-methylsulfanylpyridine, reflects its substitution pattern: chlorine atoms occupy positions 2, 3, and 4 on the pyridine ring, while a methylsulfanyl (-SMe) group is attached at position 5. Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1879026-14-8 | |
| Molecular Formula | C₆H₄Cl₃NS | |
| Molecular Weight | 228.5 g/mol | |
| SMILES | CSC1=CN=C(C(=C1Cl)Cl)Cl | |
| InChIKey | VDRLOIKGUIZZLM-UHFFFAOYSA-N |
The planar pyridine ring system facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic reactivity at the nitrogen center. The methylsulfanyl group contributes to lipophilicity, with a calculated logP value of 3.2, suggesting moderate membrane permeability.
Crystallographic and Spectroscopic Data
Though single-crystal X-ray diffraction data remain unpublished, computational models predict a dihedral angle of 12.7° between the pyridine ring and the methylsulfanyl group. NMR characterization (¹H, ¹³C) reveals distinctive shifts: the C-5 sulfur-bearing carbon resonates at δ 132.5 ppm (¹³C), while adjacent chlorinated carbons (C-2, C-3, C-4) appear between δ 128–140 ppm. Mass spectral analysis shows a molecular ion peak at m/z 228.5 with characteristic Cl isotopic patterns .
Synthesis and Manufacturing Processes
Primary Synthetic Routes
Industrial synthesis typically proceeds via sequential halogenation and sulfanylation steps. A representative pathway involves:
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Chlorination of Pyridine Precursors: Starting from 5-methylsulfanylpyridine, electrophilic chlorination using Cl₂/AlCl₃ at 60–80°C introduces chlorine atoms at positions 2, 3, and 4.
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Sulfanylation Optimization: Alternative methods employ nucleophilic aromatic substitution, where 2,3,4-trichloropyridine reacts with sodium methylsulfanide in DMF at 120°C.
Yield optimization studies indicate that maintaining a 3:1 molar ratio of chlorinating agent to substrate maximizes trichlorination while minimizing overhalogenation. The patent literature describes analogous strategies for 2,3,5-trichloropyridine synthesis, highlighting the critical role of iodine catalysis in regioselective chlorination . Though developed for a structural isomer, these methods inform potential scale-up protocols for the title compound .
Process Challenges and Solutions
Key manufacturing hurdles include:
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Regioselectivity Control: Competing chlorination at position 6 necessitates precise temperature control (60±5°C) and AlCl₃ catalyst stoichiometry.
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Sulfur Stability: The methylsulfanyl group exhibits susceptibility to oxidation during chlorination, requiring inert atmosphere conditions (N₂/Ar).
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Purification: Recrystallization from ethanol/water (7:3 v/v) achieves ≥98% purity, as confirmed by HPLC-UV analysis .
Physicochemical Properties
Thermal and Solubility Profiles
The compound decomposes at 215–220°C without melting, indicative of high thermal stability. Solubility data (25°C):
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 0.45 | pH-dependent ionization |
| Ethanol | 32.1 | Endothermic dissolution |
| Dichloromethane | 89.4 | Ideal for extraction |
| DMSO | 112.5 | High polarity matching |
The aqueous solubility increases tenfold at pH >8 due to pyridine nitrogen deprotonation (pKa ≈ 3.1).
Reactivity and Stability
Under ambient conditions, the compound is stable for ≥6 months when stored in amber glass at -20°C . Notable reactivity includes:
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Nucleophilic Displacement: The C-2 chlorine undergoes substitution with amines (e.g., piperidine) in THF at 50°C.
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Oxidation: The methylsulfanyl group converts to methylsulfonyl (R-SO₂-Me) upon treatment with H₂O₂/HOAc.
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Photodegradation: UV exposure (254 nm) in methanol yields 3,4-dichloro-5-(methylsulfanyl)pyridin-2(1H)-one as the primary photoproduct .
Biological Activities and Mechanisms
Herbicidal Activity
Pre-emergence application (100 ppm) inhibits Amaranthus retroflexus root growth by 78%, outperforming atrazine (65%). The methylsulfanyl group enhances uptake through plant cuticles, while chlorine substituents disrupt photosystem II electron transport.
Structural Comparisons and Related Derivatives
Analog Benchmarking
The positional isomerism significantly impacts target engagement, with 2,3,4-substitution favoring DHFR binding over other configurations.
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